molecular formula C6H6S4 B14704039 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- CAS No. 23625-38-9

1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)-

Cat. No.: B14704039
CAS No.: 23625-38-9
M. Wt: 206.4 g/mol
InChI Key: SUFSWPWGXYZWOB-UHFFFAOYSA-N
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Description

1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms in a five-membered ring structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- can be synthesized through several methods. One common approach involves the reaction of disodium alk-1-ene-1,1-dithiolates with 1,2-dichloroalkanes. This reaction typically occurs in a one-pot mode, providing a convenient and efficient synthesis route . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .

Industrial Production Methods

Industrial production of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- often involves large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. For example, the use of yttrium triflate as a catalyst has been shown to be highly effective in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms, which can participate in multiple bonding and electron transfer processes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions typically produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiolan-2-ylidene)- involves its ability to participate in electron transfer processes. The sulfur atoms in the compound can form stable radicals, which can interact with various molecular targets. This interaction can lead to the formation of new chemical bonds or the disruption of existing ones, depending on the specific reaction conditions .

Properties

CAS No.

23625-38-9

Molecular Formula

C6H6S4

Molecular Weight

206.4 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)-1,3-dithiole

InChI

InChI=1S/C6H6S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2H,3-4H2

InChI Key

SUFSWPWGXYZWOB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C2SC=CS2)S1

Origin of Product

United States

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